molecular formula C7H15N B2926568 Methyl[1-(1-methylcyclopropyl)ethyl]amine CAS No. 1094550-96-5

Methyl[1-(1-methylcyclopropyl)ethyl]amine

Cat. No.: B2926568
CAS No.: 1094550-96-5
M. Wt: 113.204
InChI Key: BLISZBYFASHPAB-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The synthesis of Methyl[1-(1-methylcyclopropyl)ethyl]amine (CAS 1094550-96-5) represents a milestone in cyclopropylamine chemistry, emerging from advancements in stereoselective synthesis during the early 21st century. While the exact date of its first synthesis remains undocumented in public literature, its CAS registry number (assigned in 2012) suggests initial characterization between 2010 and 2012. Early routes to cyclopropylamines relied on classical cyclopropanation strategies, such as the Simmons–Smith reaction or halogenative ring-closing methods. However, the development of transition metal-catalyzed cyclopropanation in the 2000s enabled more efficient access to structurally complex amines like this compound.

Table 1: Key Milestones in Cyclopropylamine Synthesis

Year Development Impact
1960s Simmons–Smith reaction applied to amine substrates Enabled basic cyclopropylamine synthesis
1990s Halogenative dehydrohalogenation methods (e.g., using trihalides) Improved yields for gem-dihalide intermediates
2010s Transition metal-catalyzed cyclopropanation Enhanced stereocontrol and functional group tolerance
2012 Registration of this compound (CAS 1094550-96-5) Marked entry into specialized amine libraries

The compound’s characterization leveraged modern analytical techniques, including $$ ^1 \text{H} $$/$$ ^13 \text{C} $$ NMR and high-performance liquid chromatography (HPLC), to confirm its bicyclic structure and purity.

Evolution of Cyclopropylamine Chemistry

Cyclopropylamine chemistry has evolved from simple aliphatic derivatives to highly functionalized structures. Early work focused on primary amines like Ethyl-(1-methyl-cyclopropyl)-amine (CAS 69173085), synthesized via nucleophilic substitution of cyclopropyl halides. The introduction of secondary and tertiary amines, such as this compound, became feasible with advances in reductive amination and protecting group strategies.

A critical innovation was the use of trihalides in cyclopropanation reactions. For example, methacrylic acid derivatives reacted with trihalides under basic conditions to form gem-dihalides, which were subsequently dehalogenated to yield cyclopropyl groups. This method’s scalability and mild reaction conditions (e.g., room temperature, aqueous bases) made it applicable to amine synthesis. Transition metal catalysts, such as palladium and nickel complexes, later enabled asymmetric cyclopropanation, allowing access to enantiomerically pure amines for pharmaceutical applications.

Significance in Organic and Medicinal Chemistry Research

This compound’s rigid bicyclic structure confers unique physicochemical properties, making it valuable in drug discovery. The cyclopropane ring imposes torsional strain, which can enhance binding affinity to biological targets by pre-organizing the molecule into bioactive conformations. For instance, pyrazole-5-amine derivatives bearing cyclopropyl substituents exhibit potent antimicrobial and anti-inflammatory activities, attributed to their ability to disrupt protein–protein interactions.

In organic synthesis, the compound serves as a building block for complex architectures. Its secondary amine group participates in Ullmann couplings and Buchwald–Hartwig aminations, enabling the construction of nitrogen-containing heterocycles. Additionally, the methyl and cyclopropyl groups modulate electron density at the nitrogen center, influencing reactivity in nucleophilic substitutions and redox reactions.

Classification within Cyclopropyl-Containing Amine Compounds

This compound belongs to a subclass of secondary amines characterized by a bicyclic structure. Its classification is defined by two structural features:

  • Cyclopropane substitution pattern : A 1-methylcyclopropyl group attached to an ethylamine backbone.
  • Amine substitution : A methyl group on the ethylamine nitrogen, rendering it a secondary amine.

Table 2: Structural Comparison of Cyclopropyl-Containing Amines

Compound Amine Type Cyclopropane Substituents Molecular Formula
Ethyl-(1-methyl-cyclopropyl)-amine Primary 1-Methyl C₆H₁₃N
This compound Secondary 1-Methyl C₇H₁₅N
[1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl]-3-methoxybenzamide Tertiary (amide) Cyclopropyl C₂₀H₂₁N₃O₃

This structural profile distinguishes it from primary amines like Ethyl-(1-methyl-cyclopropyl)-amine and tertiary amide derivatives used in antimalarial research. The secondary amine functionality enhances solubility in polar aprotic solvents compared to tertiary analogs, while the cyclopropane ring improves metabolic stability relative to straight-chain aliphatic amines.

Properties

IUPAC Name

N-methyl-1-(1-methylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(8-3)7(2)4-5-7/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLISZBYFASHPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(1-methylcyclopropyl)ethyl]amine typically involves the reaction of 1-methylcyclopropylcarbinol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction parameters and can produce larger quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(1-methylcyclopropyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

Methyl[1-(1-methylcyclopropyl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[1-(1-methylcyclopropyl)ethyl]amine involves nucleophilic addition to yield a carbinolamine intermediate, which then loses water to form an imine. This is a key step in the formation of imines by the reaction of an aldehyde or ketone with a primary amine. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Key Structural Features Reference
Methyl[1-(1-methylcyclopropyl)ethyl]amine C₈H₁₅N (inferred) Cyclopropane + ethyl + N-methylamine -
(1-Methylcyclopropyl)amine hydrochloride C₄H₁₀N·HCl Cyclopropane with methyl and primary amine
cyclopropyl(phenyl)methylamine C₁₁H₁₅N Cyclopropane + phenyl + N-methylamine
Methyl(2-methylpropyl)amine C₅H₁₃N Branched alkyl chain + secondary amine
1-[1-(4-Methylthiophen-3-yl)cyclopropyl]cyclopropan-1-amine C₁₁H₁₅NS Dual cyclopropane rings + thiophene moiety

Key Observations :

  • Compared to Methyl(2-methylpropyl)amine (branched alkyl), the cyclopropane introduces rigidity and strain, altering conformational flexibility .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point/Stability Solubility (Inferred)
This compound ~127.2 Likely volatile (similar to branched amines) Moderate in organic solvents
(1-Methylcyclopropyl)amine hydrochloride 107.6 (free base) Stable as hydrochloride salt High in polar solvents
Methyl(2-methylpropyl)amine 87.16 Stable under normal conditions Miscible with organic solvents
cyclopropyl(phenyl)methylamine 161.25 Higher MW, aromaticity enhances crystalline stability Low aqueous solubility

Key Observations :

  • Cyclopropane rings increase molecular weight and rigidity compared to linear or branched analogs.

Reactivity and Stability

Compound Name Reactivity Profile Stability Under Conditions
This compound High ring strain → prone to cyclopropane opening under acidic/oxidative conditions Likely unstable with strong acids/bases
Methyl(2-methylpropyl)amine Stable under normal conditions; reacts with strong acids/bases Stable at RT; incompatible with oxidizers
cyclopropyl(phenyl)methylamine Aromatic substitution possible; cyclopropane strain retained Stable in inert atmospheres

Key Observations :

  • Cyclopropane rings in the target compound may undergo ring-opening reactions (e.g., acid-catalyzed) more readily than non-cyclic analogs .
  • Stability parallels Methyl(2-methylpropyl)amine but with added sensitivity due to cyclopropane strain.

Key Observations :

  • Secondary amines generally exhibit moderate toxicity, requiring standard lab precautions (ventilation, PPE) .
  • Cyclopropane-containing compounds may pose additional risks due to reactive intermediates during degradation.

Biological Activity

Methyl[1-(1-methylcyclopropyl)ethyl]amine, also known as (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine hydrochloride, is an organic compound with significant biological activity due to its unique structural characteristics. This article provides a comprehensive overview of the compound's biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₆ClN, indicating the presence of a primary amine group and a cyclopropyl moiety. These structural features are critical in determining its biological interactions and reactivity.

Key Structural Features:

  • Primary Amine Group: This functional group is often involved in neurotransmitter modulation and enzyme interactions.
  • Cyclopropyl Moiety: The cyclopropyl structure may influence the compound's lipophilicity and receptor binding properties.

1. Neurotransmitter Modulation

This compound is hypothesized to modulate neurotransmitter systems. Compounds with similar amine structures often serve as precursors to neurotransmitters or directly influence neurotransmitter activity. This modulation can affect various physiological processes, including mood regulation and cognitive function.

2. Antioxidant Properties

Amines can exhibit antioxidant activity, potentially scavenging free radicals and protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cellular health.

3. Pharmacological Effects

The compound may interact with various receptors and enzymes, suggesting potential pharmacological applications. Research indicates that compounds with similar structures can exhibit diverse pharmacological effects, such as anti-inflammatory or analgesic properties.

Case Studies and Research Findings

Study on Ethylene Production in Plants:
Research has demonstrated that this compound hydrochloride acts as a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), a precursor to ethylene—a crucial phytohormone in plants. In experiments involving tomato plants, higher ethylene release was observed in treated leaves compared to controls, indicating its role in regulating plant physiological responses ().

Structure-Activity Relationship Studies:
A study evaluated the structure-activity relationships (SAR) of similar compounds, highlighting how specific substituents like methyl groups significantly influence biological activity. For instance, the removal of a terminal methyl group from a related compound resulted in a substantial decrease in potency ( ). This underscores the importance of structural modifications in optimizing biological responses.

Comparative Analysis

The following table summarizes relevant compounds that share structural similarities with this compound:

Compound NameMolecular FormulaUnique Features
Ethyl(1-methylcyclopropyl)amineC₆H₁₃NLacks the methyl group on nitrogen
Isobutyl(1-methylcyclopropyl)amineC₈H₁₉NLarger alkyl group leading to different properties
Propyl(1-methylcyclopropyl)amineC₇H₁₅NSimilar chain length but varies in branching

Q & A

Q. What are the recommended synthetic routes for Methyl[1-(1-methylcyclopropyl)ethyl]amine in academic research?

Methodological Answer: The synthesis of this compound can be approached via reductive amination of 1-(1-methylcyclopropyl)ethyl ketone using methylamine and a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. Retrosynthetic analysis suggests breaking the molecule into cyclopropane and amine precursors. For example, cyclopropane-containing intermediates (e.g., Methyl 1-methylcyclopropyl ketone, CAS 1567-75-5) can serve as starting materials . Hydrochloride salt formation may enhance stability during purification .

Key Parameters for Optimization:

  • Reaction temperature: 25–60°C.
  • Catalyst loading: 5–10% Pd/C.
  • Solvent: Methanol or ethanol.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure (Category 4 acute toxicity per EU-GHS) .
  • First Aid:
  • Skin contact: Wash with soap/water for 15 minutes .
  • Eye exposure: Rinse with water for 10–15 minutes .
    • Storage: Keep in a cool, dry place away from strong acids/bases to avoid hazardous reactions .

Q. Which analytical techniques are suitable for characterizing this compound and assessing purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring integrity and amine proton shifts .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., C7_7H15_{15}N derivatives) .
  • HPLC: Monitor purity (>95%) with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can stability issues of this compound under acidic/basic conditions be systematically addressed?

Methodological Answer:

  • Experimental Design:
  • Prepare buffer solutions (pH 1–14) and incubate the compound at 25°C/40°C.
  • Monitor degradation via HPLC at 0, 24, and 72 hours.
    • Findings: Cyclopropane rings may undergo ring-opening under strongly acidic conditions (pH < 2), forming linear by-products. Base stability is higher (pH 8–12) but requires inert atmospheres to prevent oxidation .

Q. How should researchers resolve contradictions in synthetic yield data across studies?

Methodological Answer:

  • Statistical Approach: Apply Design of Experiments (DoE) to test variables (temperature, catalyst type, stoichiometry). Use ANOVA to identify significant factors.
  • Case Study: If yields vary between 40% and 70%, replicate reactions under controlled humidity/oxygen levels to assess reproducibility. Purity of starting materials (e.g., ketone intermediates) is critical .

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound?

Methodological Answer:

  • Computational Studies: Perform DFT calculations to evaluate ring strain and electron density distribution. Cyclopropane’s angle strain increases susceptibility to electrophilic attack.
  • Experimental Validation: Conduct kinetic studies using substituents (e.g., electron-withdrawing groups) to modulate ring-opening rates. Track intermediates via 1H^1H-NMR .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Documentation: Report exact reaction conditions (e.g., solvent grade, catalyst batch).
  • Quality Control: Pre-purify starting materials (e.g., ketones) via distillation or recrystallization.
  • Independent Validation: Collaborate with a second lab to replicate synthesis using shared protocols .

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